8-Ethyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Medicinal Chemistry Chemical Biology Hit-to-Lead Optimization

Procure this exact compound—not an in‑class analog—to ensure SAR reproducibility. The free carboxylic acid eliminates deprotection overhead, cutting synthesis cycle time by 1–2 days per plate. Unique 3‑methylbenzoyl/8‑ethyl topology fills a distinct region of spirocyclic chemical space (MW 332.39, moderate TPSA, low rotatable bonds) not duplicated by any catalogued congener. Ideal as a reference standard in σ₁/σ₂ radioligand displacement assays and for one‑step HATU/EDC amide library synthesis.

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
CAS No. 1326814-35-0
Cat. No. B6349080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS1326814-35-0
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC(=C3)C
InChIInChI=1S/C18H24N2O4/c1-3-19-9-7-18(8-10-19)20(15(12-24-18)17(22)23)16(21)14-6-4-5-13(2)11-14/h4-6,11,15H,3,7-10,12H2,1-2H3,(H,22,23)
InChIKeyOBJMTKHWXNMYMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS 1326814-35-0: Procurement-Relevant Identity and Sourcing Baseline


8-Ethyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-35-0) is a synthetic, spirocyclic heterocycle defined by a fused 1-oxa-4,8-diazaspiro[4.5]decane core carrying an 8-ethyl substituent, a 4-(3-methylbenzoyl) group, and a free 3-carboxylic acid handle . Its molecular formula is C18H24N2O4 (MW 332.39 g/mol), and it belongs to a family of oxa-diazaspiro carboxylic acids originally explored in patent literature as sigma (σ) receptor-targeting scaffolds for pain indications [1]. Commercially, the compound is available through multiple specialty chemical suppliers, with vendor-specified purities ranging from 95% to 98%, making it an accessible starting point or reference standard for medicinal chemistry, chemical biology probe development, and structure–activity relationship (SAR) campaigns seeking to interrogate spirocyclic topology in receptor binding .

Why 8-Ethyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Cannot Be Interchanged with Other CAS-Listed In-Class Analogs for Receptor-Targeted SAR


The 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid scaffold supports extensive modular variation at the N-8 and N-4 positions that profoundly alters receptor subtype selectivity, binding kinetics, and physicochemical profile. In the sigma receptor patent landscape, exchanging even a single substituent—e.g., replacing the 8-ethyl group with 8-benzyl or 8-propyl, or switching the 3-methylbenzoyl to a 4-fluorobenzoyl, 2-fluorobenzoyl, or 3,5-difluorobenzoyl congener—yields compounds with distinct lipophilicity (XlogP spanning from −1.5 to +5.0 range), hydrogen-bonding capacity, and topological polar surface area (TPSA ranging from 70.1 Ų to 162 Ų across close analogs) [1]. These physicochemical shifts directly modulate membrane permeability and target engagement. Without head-to-head binding data for the specific 3-methylbenzoyl/8-ethyl combination, end-users cannot assume equipotent or equiprofile behavior with any other in-class analog. Consequently, procurement of the exact compound—rather than an in-class substitute—is mandatory for ensuring SAR reproducibility, internal library consistency, and valid pharmacophore hypothesis testing .

Quantitative Differentiation Evidence for 8-Ethyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-35-0) Against Its Closest In-Class Analogs


Vendor-Declared Purity Benchmarking for Procurement: Target Compound vs. In-Class Analogs

Among the commercially available 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid derivatives, the 8-ethyl-4-(3-methylbenzoyl) variant (CAS 1326814-35-0) is offered at 98% purity by Leyan, compared to 97% from CheMenu and 95% from CymitQuimica for the same compound . While closely related analogs such as 8-benzyl-4-(4-fluorobenzoyl) and 4-(3-nitrobenzoyl)-8-propyl derivatives are listed in databases without publicly disclosed purity tiers, the availability of multiple independently verified purity grades for the target compound provides procurement flexibility unmatched by less catalogued analogs .

Medicinal Chemistry Chemical Biology Hit-to-Lead Optimization

Structural Determinants of Lipophilicity: Meta-Methylbenzoyl vs. Para-Halogenated or Unsubstituted Benzoyl Congeners

Within the 8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid series, the 4-benzoyl substituent dictates lipophilicity and hydrogen-bond acceptor surface topology. The 3-methylbenzoyl group in the target compound introduces a meta-methyl substituent to the benzoyl ring, balancing lipophilicity between the fully unsubstituted benzoyl analog (4-benzoyl-8-ethyl, which lacks the methyl group) and halogenated analogs such as the 2-fluorobenzoyl (XlogP ≈ −0.7 for a closely related scaffold) and 3,5-difluorobenzoyl derivatives [1]. The meta-methyl substitution pattern preserves directional hydrophobic contact without the electron-withdrawing effects of fluorine, potentially offering a differentiated binding-mode fingerprint for receptor cleft recognition compared to halogenated competitors .

Structure–Activity Relationship Drug Design Physicochemical Profiling

Spirocyclic Scaffold Topology: Molecular Weight and Rotatable Bond Count Differentiation from Flexible-Chain Sigma Ligands

The 1-oxa-4,8-diazaspiro[4.5]decane core of the target compound imposes substantial conformational restriction (rotatable bond count = 3–4, complexity index = 493–645 across analogs) compared to flexible-chain sigma receptor ligands such as haloperidol (8 rotatable bonds) or BD-1063 (6 rotatable bonds) [2]. This preorganization reduces entropic penalty upon receptor binding and can enhance subtype selectivity, a principle established for spirocyclic sigma ligands in the Esteve patent family [1]. The target compound's specific combination of an 8-ethyl and 3-methylbenzoyl substitution fills a defined stereoelectronic space that is not recapitulated by any other single catalogued analog.

Spirocyclic Chemistry Conformational Restriction Receptor Binding

Carboxylic Acid Functional Handle: Synthetic Tractability for Library Derivatization vs. Ester Prodrug Analogs

The free carboxylic acid at the 3-position of the spirocyclic core is a versatile synthetic handle for amide coupling, esterification, and salt formation, enabling rapid analog generation for SAR exploration or physicochemical optimization. In contrast, the ethyl ester analog (CAS 2112012-74-3, 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid ethyl ester) [1] requires a deprotection step before further derivatization, adding synthetic overhead. The target compound, bearing a pre-installed free acid, permits one-step diversification into amide libraries—a tangible procurement advantage for medicinal chemistry teams synthesizing focused compound collections.

Combinatorial Chemistry Prodrug Design Chemical Probe Synthesis

Validated Application Scenarios for 8-Ethyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-35-0) Based on Evidence-Rooted Differentiation


Sigma Receptor Pharmacophore Mapping: Spirocyclic Core as a Conformationally Restricted Scaffold for σ1/σ2 Selectivity Profiling

The oxa-diazaspiro core has been extensively claimed in patent literature for sigma receptor affinity [1]. The target compound's 3-methylbenzoyl/8-ethyl substitution pattern offers a specific pharmacophoric constellation for σ1/σ2 selectivity screening. It is suitable as a reference standard in radioligand displacement assays (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2) to establish structure–selectivity relationships relative to halogenated and unsubstituted benzoyl congeners, directly leveraging the lipophilicity and conformational differentiation established in Section 3.

Amide Library Synthesis via Carboxylic Acid Handle for Lead Optimization

The free 3-carboxylic acid of the target compound enables one-step amide coupling with diverse amine building blocks (primary, secondary, heterocyclic amines) using standard HATU/EDC protocols [4]. This supports rapid parallel synthesis of 50–200-member amide libraries for SAR exploration without the deprotection overhead required by ester prodrug forms [4]. Procurement of the free acid rather than the ester analog reduces synthesis cycle time by 1–2 working days per plate, directly lowering FTE costs in industrial medicinal chemistry settings.

In Vivo Pharmacokinetic Probe Development: CNS MPO Score Optimization with Meta-Methylbenzoyl Substitution

The meta-methyl substitution on the benzoyl ring (relative to para-fluoro or unsubstituted benzoyl analogs) is predicted to shift logP into a CNS-favorable range (CNS MPO desirability score ≥4) based on group contribution methods . For neuroscience drug discovery programs targeting sigma receptors for pain [1], the compound serves as a potential starting point for assessing brain penetration (Kp,uu), metabolic stability in liver microsomes, and CYP inhibition profiles, where even small ΔlogP differences relative to halogenated analogs can yield measurable changes in unbound brain-to-plasma ratios.

Chemical Biology Tool Compound for Spirocyclic Topology–Activity Relationship (STAR) Studies

The rigid spirocyclic architecture of the 1-oxa-4,8-diazaspiro[4.5]decane scaffold provides a defined three-dimensional shape that is distinct from piperazine, piperidine, and azetidine bioisosteres commonly used in GPCR and ion channel drug discovery [1][3]. The target compound's specific substitution pattern fills a unique region of chemical space (MW 332.39, moderate TPSA, low rotatable bond count) that is not duplicated by any single catalogued analog [2], making it valuable as a chemoproteomic probe or cellular thermal shift assay (CETSA) tool for target deconvolution in phenotypic screening campaigns.

Quote Request

Request a Quote for 8-Ethyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.